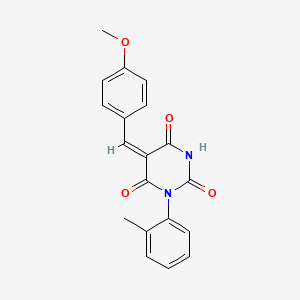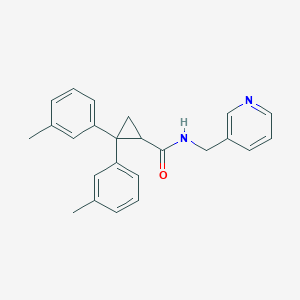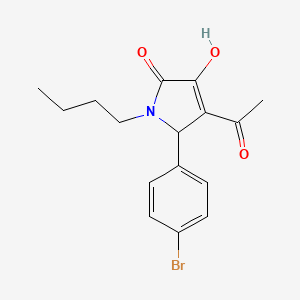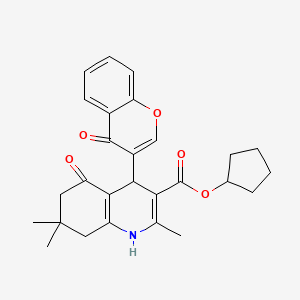
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MBMP, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific research fields. This compound has a unique chemical structure that makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been shown to inhibit the growth of viruses and bacteria. Additionally, it has been investigated for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. Additionally, it has been shown to exhibit a wide range of biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of focus could be on elucidating its mechanism of action, which could lead to the development of more effective therapies. Additionally, it could be investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, its neuroprotective effects could be further explored for the development of treatments for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methoxybenzaldehyde and 2-methylbenzaldehyde with barbituric acid in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-5-3-4-6-16(12)21-18(23)15(17(22)20-19(21)24)11-13-7-9-14(25-2)10-8-13/h3-11H,1-2H3,(H,20,22,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXKUPYWXHVWAW-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)


![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)